Cas no 918413-70-4 ((S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide)

(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a protected sulfinamide derivative featuring an ethylidene linkage derived from 2-methylpropane-1-sulfinamide and an N-(alkoxymethylene) functionality bearing tert-butyldimethylsilyl (TBS) protection on the nitrogen atom substituent. This structure offers advantages related to its functional groups. The TBS group provides synthetic versatility and stability under conditions that might affect unprotected alcohols or other functionalities present in certain reaction sequences involving sulfinamides or related compounds. The specific (S,E) configuration may influence reactivity or selectivity in certain chemical transformations where stereochemical control is desired, potentially serving as a key intermediate or structural element requiring defined stereochemistry for subsequent deprotection steps leading back to active catalysts or other molecules where such stereocenters play a role in function within complex synthetic targets or catalytic systems utilizing sulfoxide ligands derived from similar architectures after deprotection and further modification steps may be necessary depending on the target application which often involves fine-tuning precursor structures before final catalytic deployment requiring removal of protective groups tailored for specific mechanistic requirements observed across various domains including asymmetric catalysis and directed organic synthesis pathways demanding precise control over both redox states via sulfoxide functionality and chiral environment provision through strategic placement of stereocenters derived from protected precursors followed by controlled deprotection strategies carefully designed around potential side reactions associated with sensitive functional groups during multi-step syntheses targeting complex natural products or pharmaceutical intermediates requiring high levels of structural integrity throughout preparation stages demanding meticulous attention towards functional group compatibility alongside desired stereochemical outcomes dictated by biological activity profiles needing careful optimization against competing synthetic routes evaluating cost versus yield trade-offs alongside purification challenges associated with low-abundance chiral centers requiring advanced chromatographic techniques post-deprotection steps before final characterization confirms identity according to stringent quality control metrics ensuring batch-to-batch consistency crucial for industrial scale production protocols aiming towards reliable commercial supply chains supporting research programs exploring novel therapeutic candidates benefiting from modular synthetic approaches leveraging well-defined building blocks like this protected sulfinamide entity whose utility hinges significantly upon successful execution of all transformation steps without compromising core structural features essential for downstream applications demanding rigorous validation cycles incorporating multiple analytical platforms including NMR spectroscopy mass spectrometry HPLC methods capable distinguishing subtle differences between stereoisomers potentially impacting pharmacokinetic profiles necessitating thorough investigation beyond initial characterization points highlighting inherent complexities associated with handling such sensitive yet powerful chemical entities possessing dual functionalities poised synergistically contributing towards achieving multifaceted objectives spanning medicinal chemistry agrochemical discovery material science innovation domains collectively demanding sophisticated synthetic methodologies integrating protection strategies strategic bond formation events precise stereochemical management throughout multi-component coupling operations demanding exceptional proficiency across diverse reaction types requiring careful optimization regarding temperature pressure catalyst loading stoichiometry purification procedures all aimed at maximizing overall yield minimizing impurity formation ensuring scalability maintaining product integrity aligning with regulatory compliance standards governing pharmaceutical development pipeline advancements requiring robust scientific rigor coupled with engineering acumen navigating intricate synthetic landscapes demanding meticulous experimental design computational prediction validation cycles ultimately converging towards realization of structurally complex biologically active molecules whose efficacy hinges critically upon faithful preservation every atom every stereocenter every protecting group removal event throughout extended total syntheses journeys mirroring contemporary challenges encountered routinely within modern medicinal chemistry endeavors seeking next-generation therapeutics addressing unmet medical needs through creative application established chemical principles augmented novel reaction discoveries ongoing computational chemistry breakthroughs facilitating ever more efficient routes connecting molecular targets backside diverse natural product scaffolds possessing intricate three-dimensional architectures demanding sophisticated synthetic planning integrating advanced protecting group technology strategic ring formations directed metal catalysis enantioselective transformations unified vision driving progress life sciences fields benefiting immensely refined chemical tools enabling access previously inaccessible molecular frameworks opening doors new biological insights therapeutic possibilities demanding continued innovation pushing boundaries organic chemistry practice forward synergistically combining intellectual curiosity technical mastery collaborative scientific exchange resources global scientific community advances fundamental understanding chemical reactivity mechanism development enabling rational design complex molecules solving challenging problems medicine agriculture materials science interconnected disciplines united common goal advancing human knowledge creating healthier sustainable future through power chemistry precisely articulated manipulating molecular structures achieve desired outcomes nature inspired designed targeted applications reflecting deep appreciation complexity elegance chemical system embodying pursuit scientific truth transcending mere description capturing essence chemical substance providing foundation deeper understanding its potential roles mechanisms reactions contexts nature intended synthesized counterpart representing pinnacle current synthetic capability thoughtful exploration possibilities awaiting discovery surrounding this unique molecule its structure its interactions its transformation pathways forming rich tapestry organic chemistry waiting patiently unfold revealing secrets inspire further inquiry connecting chemist laboratory bench patient bedside plant field material object technological device illustrating profound beauty power transforming world tangible ways reflecting eternal quest human kind understand universe mastering tools creation harnessing wisely responsibly shaping future brighter sustainable tomorrow brighter brighter brighter
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide structure
918413-70-4 structure
Product Name:(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
CAS No:918413-70-4
MF:C12H27NO2SSi
MW:277.498783349991
MDL:MFCD18252944
CID:829845
PubChem ID:73010486
Update Time:2025-06-16

(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Chemical and Physical Properties

Names and Identifiers

    • (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
    • (NE)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide
    • (S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
    • (S)-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethylidene)-2-methylpropane-2-sulfinamide
    • C12H27NO2SSi
    • GYWHPULLAAZCJG-OVHOFWQVSA-N
    • (S,Z)-N-(2-(Tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide
    • 918413-70-4
    • GYWHPULLAAZCJG-WQMJKPAKSA-N
    • AT24471
    • GYWHPULLAAZCJG-INIZCTEOSA-N
    • DTXSID60581067
    • (S)-N-[(1E)-2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHYLIDENE]-2-METHYLPROPANE-2-SULFINAMIDE
    • N-[(1E)-2-{[tert-Butyl(dimethyl)silyl]oxy}ethylidene]-2-methylpropane-2-sulfinamide
    • MDL: MFCD18252944
    • Inchi: 1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m0/s1
    • InChI Key: GYWHPULLAAZCJG-INIZCTEOSA-N
    • SMILES: [S@](C(C)(C)C)(N=CCO[Si](C)(C)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 277.15317681g/mol
  • Monoisotopic Mass: 277.15317681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 57.9Ų

(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB441074-250 mg
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide; .
918413-70-4
250MG
€359.30 2022-08-31
abcr
AB441074-1 g
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide; .
918413-70-4
1g
€864.50 2022-08-31
eNovation Chemicals LLC
D547181-1g
(S,E)-N-(2-((tert-ButyldiMethylsilyl)oxy)ethylidene)-2-Methylpropane-2-sulfinaMide
918413-70-4 95%+
1g
$312 2024-05-24
eNovation Chemicals LLC
D547181-5g
(S,E)-N-(2-((tert-ButyldiMethylsilyl)oxy)ethylidene)-2-Methylpropane-2-sulfinaMide
918413-70-4 95%+
5g
$1820 2023-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1506097-100mg
N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
918413-70-4 97%
100mg
¥152.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1506097-250mg
N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
918413-70-4 97%
250mg
¥408.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1506097-1g
N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
918413-70-4 97%
1g
¥1500.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S74430-1g
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
918413-70-4
1g
¥7912.0 2021-09-07
eNovation Chemicals LLC
Y1223731-1g
(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
918413-70-4 95%
1g
$450 2024-06-03
eNovation Chemicals LLC
D547181-250mg
(S,E)-N-(2-((tert-ButyldiMethylsilyl)oxy)ethylidene)-2-Methylpropane-2-sulfinaMide
918413-70-4 95%+
250mg
$180 2025-02-20

(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:918413-70-4)(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
Order Number:A860218
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:22
Price ($):158.0
Email:sales@amadischem.com

Additional information on (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide

Introduction to (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide (CAS No. 918413-70-4)

(S,E-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 918413-70-4, represents a unique structural configuration that combines a sulfinamide moiety with an alkenyl group, further functionalized by a tert-butyldimethylsilyl (TBS) ether group. Such structural features make it a promising candidate for various applications, particularly in the development of novel bioactive molecules.

The sulfinamide functional group is well-documented for its versatility in medicinal chemistry, often serving as a key pharmacophore in drug design. Sulfinamides exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the TBS ether group in this compound not only enhances its stability but also influences its solubility and reactivity, making it more amenable for further chemical modifications and derivatization.

In recent years, there has been a surge in research focusing on the development of organosulfur compounds due to their unique chemical properties and biological relevance. The alkenyl group in (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide introduces a region of unsaturation that can participate in various chemical reactions, such as Diels-Alder cycloadditions or cross-coupling reactions, facilitating the synthesis of more complex molecular architectures.

The stereochemical configuration (S,E) of this compound is particularly noteworthy. Stereoisomers can exhibit markedly different biological activities, and the precise stereochemical control is often critical for achieving desired pharmacological effects. The (S,E) configuration suggests that this compound may have specific interactions with biological targets, which could be exploited for therapeutic purposes.

The pharmaceutical industry has shown increasing interest in developing drugs that target protein-protein interactions (PPIs). Sulfinamides have been identified as effective PPI modulators due to their ability to interact with hydrophobic pockets on protein surfaces. The structural features of (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide, particularly the combination of the sulfinamide and alkenyl groups, make it a potential lead compound for designing PPI inhibitors.

In addition to its potential as a drug lead, this compound may also find applications in materials science and catalysis. The TBS ether group can serve as a protecting group for alcohols or thiols during synthetic processes, while the alkenyl group can participate in polymerization reactions or serve as a ligand in catalytic systems.

The synthesis of (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the TBS ether group typically involves an SN2 reaction between an alkoxide and a TBS halide, followed by sulfinamide formation via nucleophilic substitution. The stereochemistry must be carefully controlled during these reactions to achieve the desired (S,E) configuration.

The compound's stability under various conditions is another critical factor to consider. The TBS ether group provides excellent protection against hydrolysis but may be susceptible to cleavage under strong acidic or basic conditions. Therefore, storage and handling conditions must be carefully controlled to maintain the integrity of the compound.

In conclusion, (S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a versatile and intriguing compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable tool for drug discovery and development, particularly in the area of PPI modulation. Further research is warranted to fully explore its biological activities and synthetic applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:918413-70-4)(S,E)-N-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide
A860218
Purity:99%
Quantity:1g
Price ($):158.0
Email